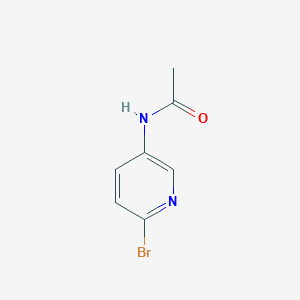
2,3-Dichloro-5-fluoropyridine
概要
説明
2,3-Dichloro-5-fluoropyridine is a chemical compound with the molecular formula C5H2Cl2FN . It has a molecular weight of 165.98 g/mol . The IUPAC name for this compound is 2,3-dichloro-5-fluoropyridine .
Synthesis Analysis
The synthesis of 2,3-Dichloro-5-fluoropyridine involves a reaction of 2,3,5-trichloropyridine with KF in DMF . This reaction proceeds at 150°C for 6 hours to yield 5-chloro-2,3-difluoropyridine .Molecular Structure Analysis
The InChI code for 2,3-Dichloro-5-fluoropyridine is 1S/C5H2Cl2FN/c6-4-1-3(8)2-9-5(4)7/h1-2H . The Canonical SMILES for this compound is C1=C(C=NC(=C1Cl)Cl)F .Chemical Reactions Analysis
The reaction of 2,3,5-trichloropyridine with KF in DMF results in the formation of 5-chloro-2,3-difluoropyridine . This compound can then be further converted into 2,5-dichloro-3-fluoropyridine .Physical And Chemical Properties Analysis
2,3-Dichloro-5-fluoropyridine is a solid at room temperature . It has a molecular weight of 165.98 g/mol . The compound has a topological polar surface area of 12.9 Ų .科学的研究の応用
Synthesis of Fluorinated Pyridines
2,3-Dichloro-5-fluoropyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
Radiotherapy of Cancer
Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented . This presents a special interest as potential imaging agents for various biological applications .
Agricultural Applications
In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .
Pharmaceutical Applications
About 10% of the total sales of pharmaceuticals currently used for the medical treatment are drugs containing fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .
Preparation of Self Assembled Monolayer (SAMs) Compounds
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid may be used in the preparation of self assembled monolayer (SAMs) compounds .
Facile Synthesis of Fluoroquinolone Derivatives
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile enables facile synthesis of a wide range of fluoroquinolone derivatives with different building blocks for reducing the side effects of medication and expanding the medical applications .
Safety and Hazards
将来の方向性
Fluoropyridines, such as 2,3-Dichloro-5-fluoropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The interest towards the development of fluorinated chemicals has been steadily increasing . Therefore, it is expected that many novel applications of 2,3-Dichloro-5-fluoropyridine will be discovered in the future .
作用機序
Target of Action
Fluoropyridines, in general, are known to interact with various biological targets due to their unique physical, chemical, and biological properties .
Mode of Action
Fluoropyridines, as a class, are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues . This suggests that 2,3-Dichloro-5-fluoropyridine might interact with its targets in a unique manner, potentially leading to changes in the target’s function or activity.
Biochemical Pathways
Fluoropyridines are known to have a broad range of biological applications, suggesting that they may impact multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is slightly soluble in chloroform, methanol, and water , which could influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dichloro-5-fluoropyridine. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . Moreover, the presence of fluorine atoms in the compound may enhance its physical, biological, and environmental properties .
特性
IUPAC Name |
2,3-dichloro-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYIQENCPIISLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594380 | |
| Record name | 2,3-Dichloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-fluoropyridine | |
CAS RN |
185985-40-4 | |
| Record name | 2,3-Dichloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)


![(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B57932.png)
